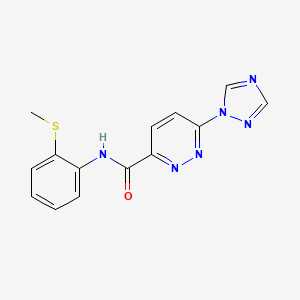
3'-(Methylthio)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone is an aryl ketone . It is a colorless, sweet-smelling liquid that is insoluble in water, but miscible with organic solvents . It is used in the preparation of other compounds .
Synthesis Analysis
Propiophenone can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene . It is also prepared commercially by ketonization of benzoic acid and propionic acid over calcium acetate and alumina at 450–550 °C .
Molecular Structure Analysis
Propiophenone has a molecular formula of C9H10O . It is an aryl ketone, which means it contains a carbonyl group (C=O) attached to an aromatic ring .
Chemical Reactions Analysis
In the production of propiophenone, benzoic acid is reacted with propionic acid at high temperatures over a catalyst . Propiophenone, diethyl ketone, carbon dioxide, and water are the major products .
Physical And Chemical Properties Analysis
Propiophenone is a colorless liquid with a characteristic odor . It has a melting point of 18.6 °C and a boiling point of 218 °C . It is insoluble in water but miscible with organic solvents .
Wissenschaftliche Forschungsanwendungen
Electropolymerization and Optoelectronic Properties
Research conducted by Lu et al. (2015) explored the electropolymerization of 3-methylselenophene, a compound related to 3'-(Methylthio)propiophenone. This study highlighted its application in organic electronics, particularly its superior optoelectronic and electrochromic properties, which could be significant in developing advanced electronic materials (Lu et al., 2015).
Synthesis of Polythiophenes and Polyselenophenes
Dian, Barbey, and Decroix (1986) focused on synthesizing polythiophenes and polyselenophenes, where 3'-(Methylthio)propiophenone derivatives could be relevant. These polymers exhibit electrical conductivity and undergo color changes, making them useful in applications like sensors and solar cells (Dian, Barbey, & Decroix, 1986).
Hydrogen Production in Photocatalysis
Tiwari, Mondal, and Pal (2015) reported the use of thiophenothiazine-based dyes, structurally similar to 3'-(Methylthio)propiophenone, in photocatalytic hydrogen production. This indicates the potential of such compounds in renewable energy applications, particularly in efficient water splitting to produce hydrogen (Tiwari, Mondal, & Pal, 2015).
Biosensor Development
Research by Sethuraman et al. (2014) involved the use of a compound related to 3'-(Methylthio)propiophenone in developing a biosensor for detecting catechol, a type of polyphenol. This demonstrates the potential of such compounds in analytical chemistry and environmental monitoring (Sethuraman et al., 2014).
Anti-Inflammatory Agents
Moloney (2001) synthesized a compound based on the structure of 3'-(Methylthio)propiophenone, aiming to explore its potential as an anti-inflammatory agent. This signifies the importance of such compounds in pharmaceutical research and drug development (Moloney, 2001).
Electrochromic Polymers
Sankaran and Reynolds (1997) discussed the synthesis of electrochromic polymers from derivatives of 3'-(Methylthio)propiophenone. These polymers can be used in smart windows and displays, showcasing the material science applications of such compounds (Sankaran & Reynolds, 1997).
Safety and Hazards
Propiophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and causes serious eye irritation . It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-(3-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHVRJVWVYWUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

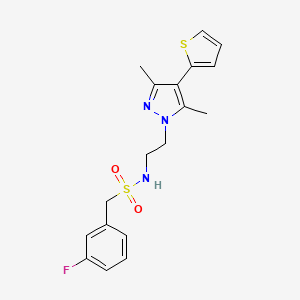
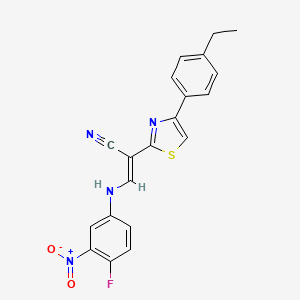
![Ethyl 4-hydroxy-2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2753944.png)
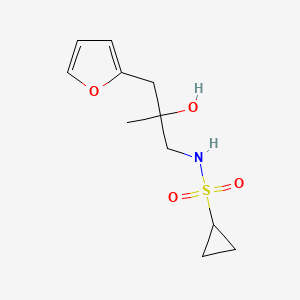
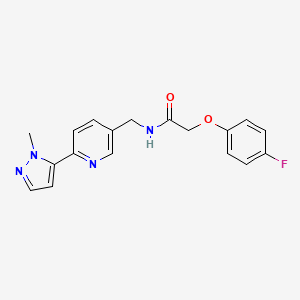

![6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2753950.png)
![N-[(1-Phenylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2753951.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2753953.png)
![8-(2-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2753954.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2753955.png)
![5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B2753959.png)
